REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:5]=1OCC(N)=O.C(=O)([O-])[O-].[K+].[K+].C[N:25]1CCCC1=O>>[CH3:1][O:2][CH2:3][C:4]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:5]=1[NH2:25] |f:1.2.3|
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Name
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2-(2-methoxymethyl-4-nitrophenoxy)acetamide
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCC1=C(OCC(=O)N)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Subsequently the reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuum at 60 to 80° C
|
Type
|
CUSTOM
|
Details
|
The remaining residue is crystallized by addition of 100 ml water
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |